molecular formula C6H9NO5S B1463061 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid CAS No. 82018-04-0

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1463061
CAS No.: 82018-04-0
M. Wt: 207.21 g/mol
InChI Key: IKGVYLRTBMTYAG-UHFFFAOYSA-N
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Description

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is an organic compound with the molecular formula C6H9NO5S and a molecular weight of 207.206 g/mol . This compound is part of the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetyl group and the carboxylic acid functionality makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of appropriate thiazolidine derivatives with acetylating agents under controlled conditions. One common method is the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters using peracids . This reaction can be adapted to introduce the acetyl group into the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to its analogs .

Properties

IUPAC Name

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVYLRTBMTYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CS(=O)(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901645
Record name NoName_779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

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